molecular formula C14H16N2O B2467680 2-(Benzylamino)-2-pyridin-3-ylethanol CAS No. 1183209-60-0

2-(Benzylamino)-2-pyridin-3-ylethanol

Cat. No.: B2467680
CAS No.: 1183209-60-0
M. Wt: 228.295
InChI Key: PSEXJXUVCHIOGX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-pyridin-3-ylethanol is an organic compound that features a benzylamino group attached to a pyridin-3-ylethanol backbone

Biochemical Analysis

Biochemical Properties

It is known that benzylamine, a component of the compound, can undergo reactions at the benzylic position This suggests that 2-(Benzylamino)-2-pyridin-3-ylethanol may interact with enzymes, proteins, and other biomolecules in a similar manner

Cellular Effects

Related compounds have been shown to influence cell function . For example, roscovitine, a compound with a similar structure, has been found to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It is possible that this compound may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylamines can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. It is common for the effects of biochemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that biochemical compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that biochemical compounds can be transported and distributed within cells and tissues via various mechanisms

Subcellular Localization

It is known that biochemical compounds can be localized to specific compartments or organelles within cells, potentially affecting their activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-pyridin-3-ylethanol typically involves the reaction of benzylamine with a pyridine derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with 2-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-pyridin-3-ylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of 2-(Benzylamino)-2-pyridin-3-ylacetone.

    Reduction: Formation of 2-(Benzylamino)-2-pyridin-3-ylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-2-pyridin-3-ylethanol is unique due to its specific combination of a benzylamino group and a pyridin-3-ylethanol backbone, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in neurodegenerative diseases sets it apart from other similar compounds.

Properties

IUPAC Name

2-(benzylamino)-2-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-11-14(13-7-4-8-15-10-13)16-9-12-5-2-1-3-6-12/h1-8,10,14,16-17H,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEXJXUVCHIOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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